
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridine ring connected via a methanimine linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine typically involves the reaction of 1-methylpyrrole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanimine linkage to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: Shares structural similarities but differs in the nature of the linkage between the pyrrole and pyridine rings.
Nicotine analogs: Compounds with similar pyridine and pyrrole structures but different functional groups.
Uniqueness
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific methanimine linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine |
InChI |
InChI=1S/C12H13N3/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11/h2-8,10H,9H2,1H3 |
Clave InChI |
XDBAHVUODAJPFQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C=NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


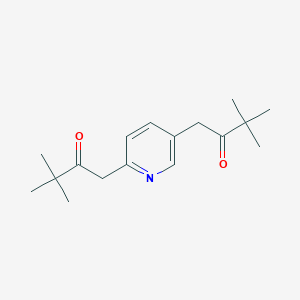
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
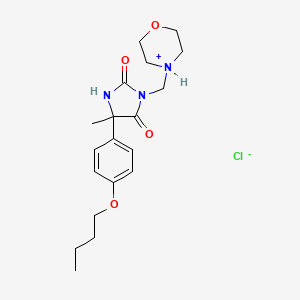

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
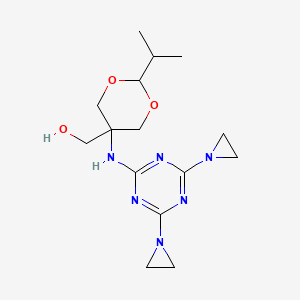

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
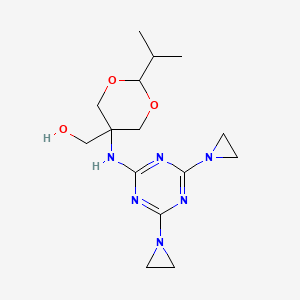

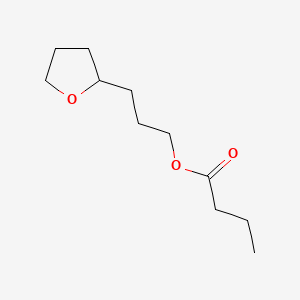

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
